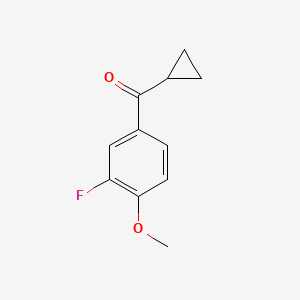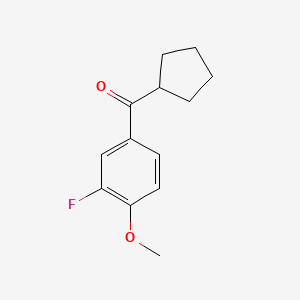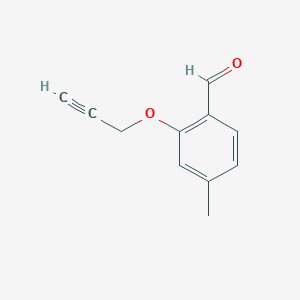
4-Methyl-2-(prop-2-yn-1-yloxy)benzaldehyde
Overview
Description
4-Methyl-2-(prop-2-yn-1-yloxy)benzaldehyde is a useful research compound. Its molecular formula is C11H10O2 and its molecular weight is 174.20 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4-Methyl-2-(prop-2-yn-1-yloxy)benzaldehyde suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Methyl-2-(prop-2-yn-1-yloxy)benzaldehyde including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Chemoselective Synthesis and Stereoselective Formation : 4-Methyl-2-(prop-2-yn-1-yloxy)benzaldehyde is used in chemoselective synthesis processes. A specific application involves its use in the stereoselective formation of 1-[(4-(bromomethyl)phenyl]-2-(prop-2-yn-1-yloxy)ethanol, which is achieved with moderate yield and high selectivity under certain conditions (Talybov & Baghirli, 2020).
Domino Knoevenagel/Hetero-DielsAlder Reaction : The compound is also involved in complex chemical reactions such as the Domino Knoevenagel/Hetero-DielsAlder reaction, which is a method for synthesizing pyranones from unactivated terminal alkynes like 2-(prop-2-yn-1-yloxy)benzaldehydes with remarkable chemoselectivity (Javan Khoshkholgh et al., 2012).
Antioxidant and Antimicrobial Properties : The derivatives of 2-(prop-2-yn-1-yloxy)benzaldehyde have been studied for their antioxidant and antimicrobial properties. Specific analogs show promising antioxidant capacity and significant cytotoxic activity against certain cancer cell lines (Kıvrak et al., 2018).
Calix[4]resorcinols Synthesis : The compound is used in the synthesis of new calix[4]-resorcinols. These compounds, obtained via single-step acid-catalyzed condensation, possess multiple terminal alkyne groups and have applications in creating highly functionalized calix[4]resorcinols with 12 triazole-linked branches (Knyazeva et al., 2017).
Antioxidant, Antimicrobial, and Anticancer Properties : Studies have synthesized and evaluated the antioxidant, antimicrobial, and anticancer properties of certain 2-(prop-2-yn-1-yloxy)benzaldehyde derivatives. These compounds have demonstrated high antioxidant capacity, antibacterial activity against specific bacteria, and antifungal activity against Aspergillus niger. One particular compound showed significant cytotoxic activity against a breast adenocarcinoma cell line (Konuş et al., 2019).
properties
IUPAC Name |
4-methyl-2-prop-2-ynoxybenzaldehyde | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10O2/c1-3-6-13-11-7-9(2)4-5-10(11)8-12/h1,4-5,7-8H,6H2,2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MDKZJJLBSFQGBQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C=O)OCC#C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
174.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Methyl-2-(prop-2-yn-1-yloxy)benzaldehyde | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




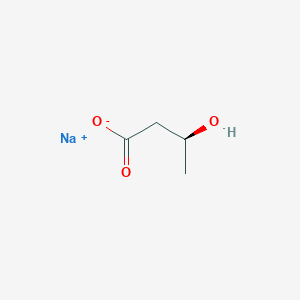
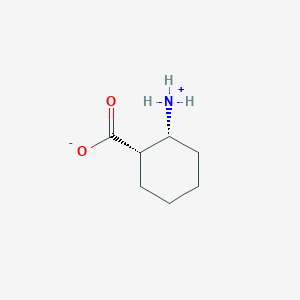
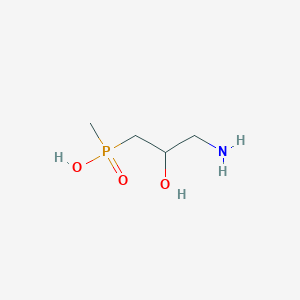
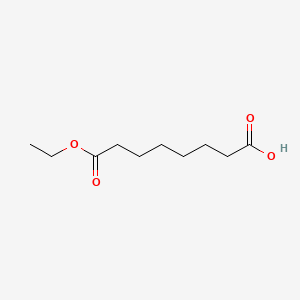
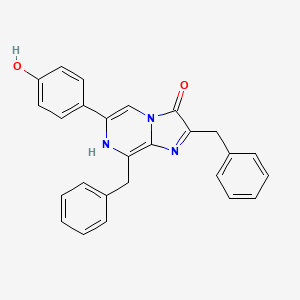
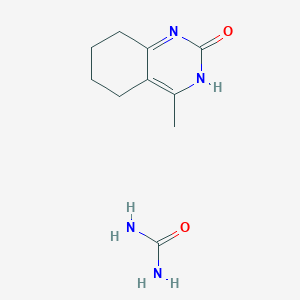
![(5E)-5-[[1-(4-nitrophenyl)pyrrol-2-yl]methylidene]-2-sulfanylideneimidazolidin-4-one](/img/structure/B7795687.png)




